molecular formula C13H15NO2S B11801056 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole

Cat. No.: B11801056
M. Wt: 249.33 g/mol
InChI Key: BVBWFIIYHWFYKG-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with ethylsulfonyl chloride and p-tolyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrole derivative.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrole derivatives without the sulfonyl group.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Ethylsulfonyl)-2-(phenyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethylsulfonyl group and a p-tolyl substituent, which may enhance its solubility and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Structural Characteristics

The structural components of this compound include:

  • Ethylsulfonyl group: This functional group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.
  • Pyrrole nitrogen: The nitrogen atom in the pyrrole ring can act as a nucleophile, facilitating electrophilic aromatic substitution reactions.

These structural features may contribute to the compound's reactivity and biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory properties: Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes, which are involved in inflammatory pathways.
  • Antimicrobial activity: Some pyrrole derivatives demonstrate antibacterial and antifungal properties, making them candidates for treating infections.
  • Enzyme inhibition: The compound may inhibit specific enzymes, which is relevant for therapeutic interventions in various diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the key features and biological activities of structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
This compoundEthylsulfonyl and p-tolyl substituentsEnhanced solubility and potential bioactivity
1-(p-Tolyl)-1H-pyrroleSimple p-tolyl substitutionLacks sulfonic acid functionality
3-Phenyl-1H-pyrrolePhenolic substitutionDifferent electronic properties
4-Methyl-2-(p-tolyl)-1H-pyrroleMethyl substitution on pyrroleMay exhibit different pharmacological profiles

The unique combination of an ethylsulfonyl group with an aromatic substituent on the pyrrole ring potentially enhances the biological interactions of this compound compared to other derivatives.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrrole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions at specific positions on the pyrrole ring showed enhanced antibacterial effects, suggesting that modifications to the structure can influence bioactivity significantly .

Anti-inflammatory Effects

Research has demonstrated that certain pyrroles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. A derivative closely related to this compound was shown to decrease prostaglandin E2 levels in cell culture models, indicating its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with COX enzymes and other relevant receptors, providing insights into its mechanism of action .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-ethylsulfonyl-2-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C13H15NO2S/c1-3-17(15,16)12-8-9-14-13(12)11-6-4-10(2)5-7-11/h4-9,14H,3H2,1-2H3

InChI Key

BVBWFIIYHWFYKG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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